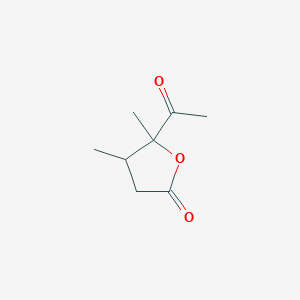
Canusesnol A
描述
Asymmetric Divergent Synthesis of Diterpenoids
The study presented in the first paper outlines a unified strategy for the asymmetric divergent synthesis of a range of C8-ethano-bridged diterpenoids, including candol A (A1). The synthesis process is based on late-stage transformations of common synthons with ent-kaurane and ent-trachylobane cores. The authors have developed a regioselective and diastereoselective iron-mediated hydrogen atom transfer (HAT) cyclization strategy to construct the complex polycyclic structures. This method has enabled the first-time enantioselective total syntheses of several diterpenoids, including candol A, in 8 to 11 steps starting from chiral precursors .
Total Synthesis of Cardiotonic Steroids
The second paper discusses the total synthesis of (+)-cannogenol, a cardiotonic steroid. The synthesis involves Mizoroki-Heck and intramolecular Diels-Alder reactions, starting from an enantiomerically pure CD-ring segment. The authors highlight the synthesis of a versatile intermediate on a multidecagram scale and demonstrate the applicability of their synthetic approach through site-selective transformations .
Multicomponent Synthesis of Cannabinol
In the third paper, a multicomponent domino reaction is reported for the synthesis of 6H-dibenzo[b,d]pyran-6-ones, which is then applied to the total synthesis of cannabinol. The process integrates several reactions, including Knoevenagel condensation, transesterification, enamine formation, and an inverse electron demand Diels-Alder (IEDDA) reaction. The diene and dienophile required for the IEDDA step are generated in situ, leading to better yields compared to a stepwise process. This methodology provides a concise route to cannabinol .
Synthesis Analysis
The synthesis of complex molecules like Canusesnol A, which is not directly mentioned but can be inferred to be similar to candol A, involves intricate strategies that allow for the construction of polycyclic structures. The papers describe various synthetic approaches, including the use of HAT cyclization, Mizoroki-Heck, and Diels-Alder reactions, which are crucial for forming the carbon skeletons of these molecules. The synthesis of candol A, as described in the first paper, is particularly relevant as it provides a blueprint for the synthesis of similar diterpenoids .
Molecular Structure Analysis
The molecular structures of the compounds synthesized in these studies are characterized by complex polycyclic frameworks. The ent-kaurane and ent-trachylobane cores mentioned in the first paper are indicative of the intricate three-dimensional architecture that these molecules possess. The synthesis of cannabinol and cannogenol also involves the formation of multiple rings and stereocenters, which are essential for their biological activity .
Chemical Reactions Analysis
The chemical reactions employed in these syntheses are chosen for their ability to selectively form bonds and generate the desired stereochemistry. The HAT cyclization is notable for its regioselectivity and diastereoselectivity, while the Mizoroki-Heck reaction is used for its efficiency in carbon-carbon bond formation. The Diels-Alder reaction, a cornerstone in synthetic organic chemistry, is utilized for constructing ring systems, as seen in the synthesis of cannabinol and cannogenol .
Physical and Chemical Properties Analysis
While the papers do not provide extensive details on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are closely related to their molecular structures. The stereochemistry and polycyclic nature of these molecules will influence their solubility, melting points, and reactivity. The biological activity of compounds like cannogenol, which is a cardiotonic steroid, also suggests specific interactions with biological targets, which are dictated by their chemical properties .
科学研究应用
Sesquiterpenes from Pterocarpus Santalinus
A study by Li et al. (2018) discovered three new sesquiterpenes, including Canusesnol A, from Pterocarpus santalinus. They evaluated their cytotoxic activities against various cancer cell lines. Canusesnol A exhibited moderate cytotoxic activity toward MDA-MB-231 breast cancer cell lines, suggesting its potential application in cancer research and therapy (Li et al., 2018).
Sesquiterpenoids from Chrysanthemum indicum
Liu et al. (2012) isolated several sesquiterpenoids, including Canusesnol E, from Chrysanthemum indicum. While this study did not explore the specific applications of Canusesnol A, it contributes to the broader understanding of sesquiterpenoids, which can inform future research on Canusesnol A's potential applications (Liu et al., 2012).
安全和危害
属性
IUPAC Name |
(4aS,7S)-7-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-6,8-dihydro-5H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-10-11-9-15(18,13(2,3)17)8-7-14(11,4)6-5-12(10)16/h5-6,17-18H,7-9H2,1-4H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXZXLMTNCLDCE-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(CCC2(C=CC1=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@@](CC[C@]2(C=CC1=O)C)(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Canusesnol A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





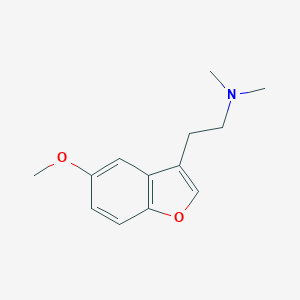
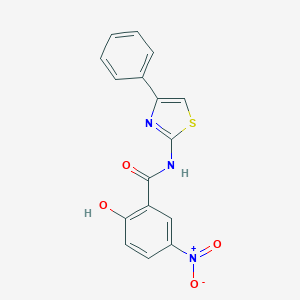
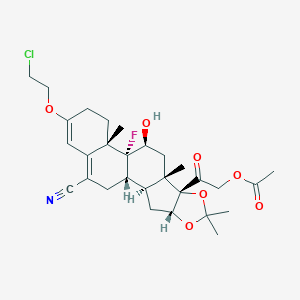
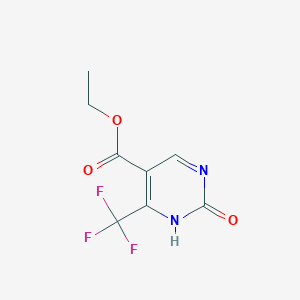
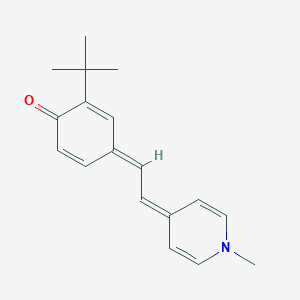
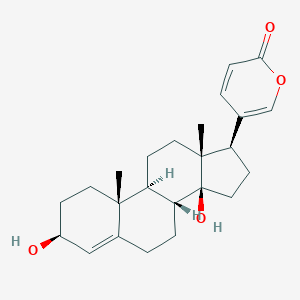
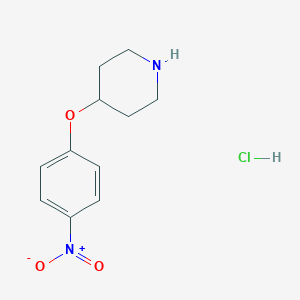
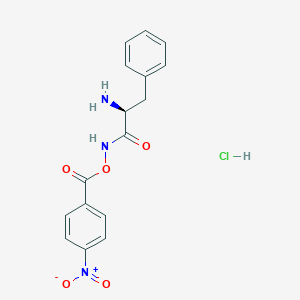
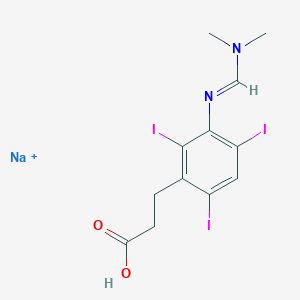
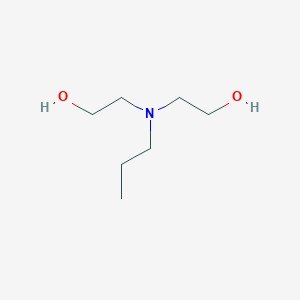
![Formamide, N-[(4-aminophenyl)methyl]-(9CI)](/img/structure/B127682.png)
